(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a carboxymethylsulfanyl group and a benzyl ester moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Carboxymethylsulfanyl Group: This step involves the introduction of a carboxymethylsulfanyl group onto the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using reagents like thioglycolic acid or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester. This can be done using standard esterification reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine derivatives and their potential therapeutic effects.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The carboxymethylsulfanyl group and benzyl ester moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester: The enantiomer of the compound, which may have different biological activity and properties.
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester group instead of a benzyl ester.
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid ethyl ester: A similar compound with an ethyl ester group.
Uniqueness
(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific stereochemistry and the presence of both a carboxymethylsulfanyl group and a benzyl ester moiety
Properties
IUPAC Name |
2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGCGSISNYAGA-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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